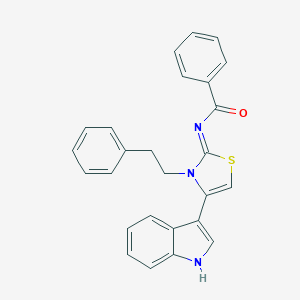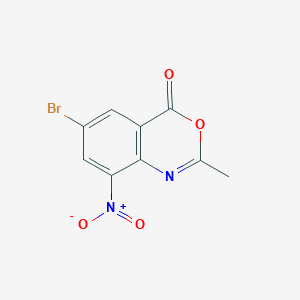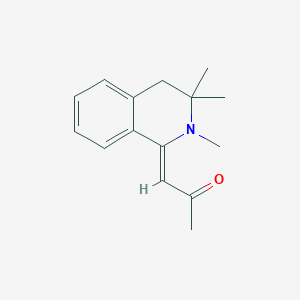![molecular formula C16H18N2O3S3 B427427 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B427427.png)
2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a halogen atom in the thiazole ring with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Attachment of the Ethoxymethanethioyl Group: This is achieved by reacting the intermediate compound with ethoxymethanethioyl chloride in the presence of a base like triethylamine.
Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications to this compound can lead to the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The presence of the methoxyphenyl group enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity to these targets, leading to its biological effects. The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE apart is the combination of the ethoxymethanethioyl and methoxyphenyl groups. This unique structure enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
属性
分子式 |
C16H18N2O3S3 |
|---|---|
分子量 |
382.5g/mol |
IUPAC 名称 |
O-ethyl [2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H18N2O3S3/c1-4-21-16(22)23-9-13(19)17-15-18-14(10(2)24-15)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
InChI 键 |
LKXYKMMEQKMALJ-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
规范 SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427345.png)
![3-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-N'-(4-bromobenzylidene)propanohydrazide](/img/structure/B427347.png)
![{4-[(4-chlorophenyl)sulfonyl]phenyl}(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B427348.png)



![N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427354.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
![4-[(Z)-[[2-(12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]hydrazinylidene]methyl]phenolate](/img/structure/B427358.png)
![N-[(E)-(4-Fluorophenyl)methylideneamino]-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427361.png)
![N-[1-(1-adamantyl)ethyl]-N-(2,4-dichlorobenzylidene)amine](/img/structure/B427362.png)

![4-Acetyl-2-methyl-8b-hydroxy-3a,8b-dihydro-4h-thiazolo[5,4-b]indole](/img/structure/B427368.png)
![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
